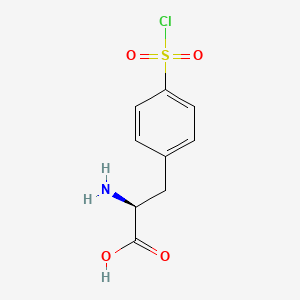![molecular formula C15H12Cl2O B13468023 1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)
1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one is an organic compound characterized by the presence of a biphenyl core substituted with two chlorine atoms and a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one typically involves the following steps:
Friedel-Crafts Acylation: The biphenyl core is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the propanone group onto the biphenyl ring.
Chlorination: The biphenyl compound is then chlorinated using chlorine gas or a chlorinating agent like sulfuryl chloride (SO2Cl2) to introduce the chlorine atoms at the desired positions on the biphenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The propanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modifying Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.
Comparación Con Compuestos Similares
1-{4’,5-Dichloro-[1,1’-biphenyl]-2-yl}propan-1-one: Similar structure but with different substitution pattern on the biphenyl ring.
1-{4’,5-Dichloro-[1,1’-biphenyl]-4-yl}propan-1-one: Another isomer with chlorine atoms at different positions.
Uniqueness: 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and other biphenyl derivatives.
Propiedades
Fórmula molecular |
C15H12Cl2O |
|---|---|
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
1-[3-chloro-5-(4-chlorophenyl)phenyl]propan-1-one |
InChI |
InChI=1S/C15H12Cl2O/c1-2-15(18)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,2H2,1H3 |
Clave InChI |
OMGINLSJHBYPOM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




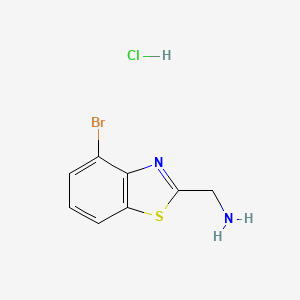
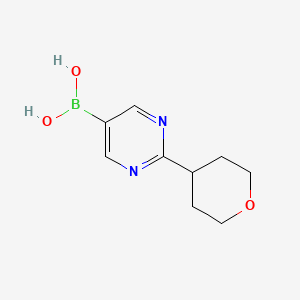
![tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)
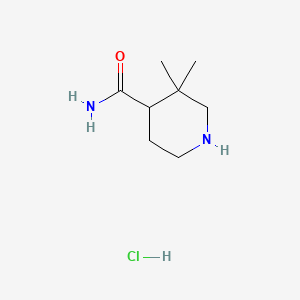
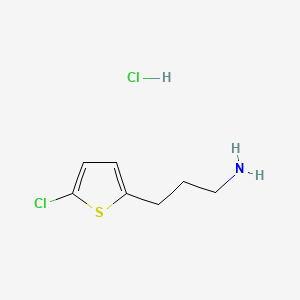
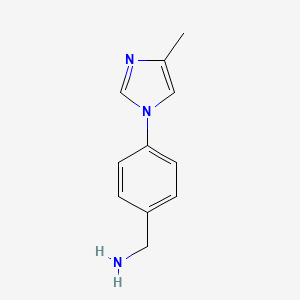

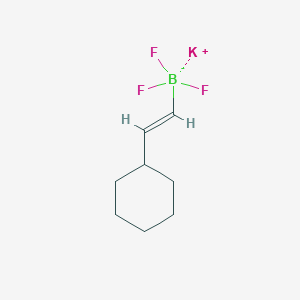
![4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
amine hydrochloride](/img/structure/B13467995.png)
![2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine](/img/structure/B13468011.png)
